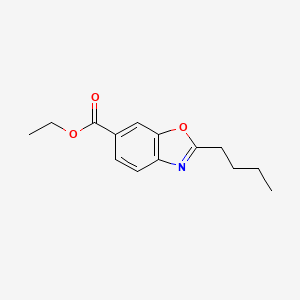

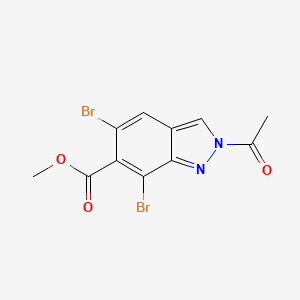

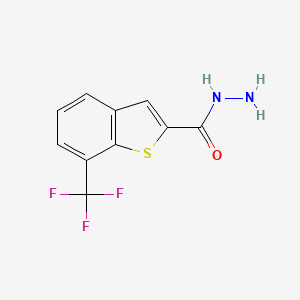

![molecular formula C15H19N3O4 B1405631 1-{2-[(tert-ブトキシカルボニル)アミノ]エチル}-1H-ベンゾイミダゾール-5-カルボン酸 CAS No. 1427461-04-8](/img/structure/B1405631.png)

1-{2-[(tert-ブトキシカルボニル)アミノ]エチル}-1H-ベンゾイミダゾール-5-カルボン酸

説明

“1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl-protected amino acid ionic liquids . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The amino group in this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This reactivity allows it to participate in a variety of chemical reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be determined using mass spectrometry .科学的研究の応用

ラセミ体アミノ酸誘導体の合成

この化合物は、ラセミ体アミノ酸誘導体、特に1,2,4-トリアゾール部分を含む誘導体の合成に使用されます。 これらの誘導体は、抗菌および抗細菌特性を含む、幅広い生物学的活性を有します .

抗真菌剤の開発

ベンゾイミダゾールコアは、その抗真菌特性で知られています。 この化合物の誘導体は、より効果的で副作用が少ない新しい抗真菌剤の開発に使用できます .

抗がん剤研究

ベンゾイミダゾール誘導体は、抗がん剤としての潜在的な用途について研究されてきました。 tert-ブトキシカルボニル基は、ペプチドベースの薬物の合成中にアミノ酸を保護するために使用できます .

農薬

ベンゾイミダゾールから誘導された化合物は、農業科学で強力な殺菌剤、除草剤、および殺虫剤として使用されています。 tert-ブトキシカルボニル基は、これらの化合物の合成に役立ちます .

ペプチド合成

tert-ブトキシカルボニル保護アミノ酸は、ジペプチド合成で使用されます。 この保護戦略は、薬物開発において基本的なペプチドの効率的な合成に不可欠です .

イオン液体形成

tert-ブトキシカルボニル保護アミノ酸は、室温でイオン液体を形成できます。 これらのイオン液体は、有機合成で用途があり、溶媒または試薬として使用できます .

光スイッチング化合物

ベンゾイミダゾール誘導体は、材料科学および光薬理学で用途を持つ光スイッチング化合物の一部になる可能性があります。 これらの化合物は、光に応答して構造を変化させ、生物学的プロセスを制御するために使用できます .

ピラゾール誘導体の合成

この化合物は、ピラゾール誘導体の合成にも使用され、特定の酵素または受容体の阻害剤など、さまざまな医薬品用途があります .

将来の方向性

The future directions for the use of this compound could include further exploration of its potential as a building block in the synthesis of various bioactive compounds. Its use in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor suggests potential applications in medicinal chemistry .

作用機序

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their structural similarity to purine .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .

生化学分析

Biochemical Properties

1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives are known to inhibit certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapies . The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking the enzyme’s activity and preventing the progression of the biochemical pathway.

Cellular Effects

The effects of 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and function.

Molecular Mechanism

At the molecular level, 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or altered metabolic activity.

Dosage Effects in Animal Models

The effects of 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues or organs. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic window and ensuring its safe use in clinical applications.

Metabolic Pathways

1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA replication and repair. This inhibition can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach the intended site of action to exert its effects.

Subcellular Localization

The subcellular localization of 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA or transcription factors, or it may accumulate in the cytoplasm to modulate enzyme activity. The precise localization of the compound can determine its specific effects on cellular processes.

特性

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-6-7-18-9-17-11-8-10(13(19)20)4-5-12(11)18/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLSHXGYRKRZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

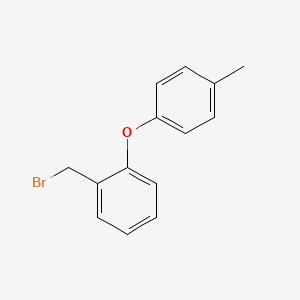

![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)

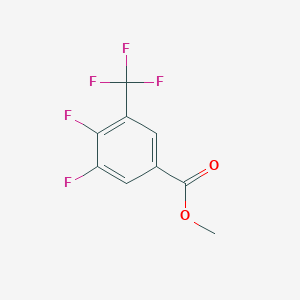

![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1405565.png)

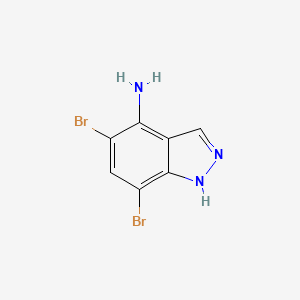

![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)